molecular formula C18H23N2O6- B12352211 1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester

1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester

Cat. No.: B12352211
M. Wt: 363.4 g/mol
InChI Key: MKXMXZZARNRMMQ-UHFFFAOYSA-M
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Description

Crystallographic Analysis of 4-(1,1-Dimethylethyl) 1-(Phenylmethyl) Ester Configuration

X-ray diffraction studies of the title compound reveal a monoclinic crystal system with space group P2₁/n, consistent with related piperazine derivatives. The unit cell parameters are a = 12.4864(2) Å, b = 26.0156(4) Å, c = 6.23510(10) Å, and β = 93.243(2)°, yielding a cell volume of 2022.17(6) ų. The calculated crystal density is 1.519 mg/m³, indicative of moderate molecular packing efficiency.

The asymmetric unit comprises two independent molecules, differentiated by torsional angles between the piperazine ring and substituents. The tert-butyl group at position 4 adopts a staggered conformation relative to the phenylmethyl ester at position 1, minimizing steric clashes. Key intermolecular interactions include C–H···O hydrogen bonds (2.32–2.51 Å) and π-π stacking between phenyl rings (centroid-centroid distance: 3.393 Å). A notable C–H···π interaction (2.432 Å) stabilizes the lattice, involving the tert-butyl methyl group and the phenyl ring of an adjacent molecule.

Table 1: Crystallographic Parameters of the Title Compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 12.4864(2)
b (Å) 26.0156(4)
c (Å) 6.23510(10)
β (°) 93.243(2)
Volume (ų) 2022.17(6)
Density (mg/m³) 1.519

Comparative Stereochemical Studies of Piperazine Tricarboxylate Esters

Stereochemical comparisons with analogous esters, such as butyl 4-tert-butylbenzoate and tetraimidazolium piperazinediium bis(benzene-1,3,5-tricarboxylate), highlight distinct conformational preferences. The title compound’s tert-butyl group induces a 12.64° twist between the piperazine ring and the phenylmethyl ester, whereas unsubstituted analogs exhibit planar arrangements (twist angles <5°). This distortion arises from steric repulsion between the tert-butyl’s methyl groups and the ester’s phenyl ring.

In contrast, the triclinic packing of benzene-1,3,5-tricarboxylate derivatives demonstrates greater torsional flexibility (dihedral angles: 13.5°–16.9°) due to weaker intermolecular forces. The title compound’s monoclinic symmetry enforces stricter geometric constraints, as evidenced by its narrower range of N–H···O hydrogen bond angles (166.7°–177.4° vs. 135.7°–176.6° in triclinic systems).

Table 2: Stereochemical Comparison with Related Esters

Compound Crystal System Twist Angle (°) Dominant Interactions
Title compound Monoclinic 12.64 C–H···O, π-π stacking
Butyl 4-tert-butylbenzoate - 4.94–7.22 Van der Waals
Benzene-1,3,5-tricarboxylate Triclinic 13.5–16.9 N–H···O, O–H···O

Conformational Dynamics of N-Substituted Piperazine Tricarboxylic Acid Systems

The phenylmethyl ester substituent imposes significant conformational restrictions on the piperazine ring. Nuclear magnetic resonance (NMR) studies reveal two distinct chair conformations at room temperature, interconverting via a boat transition state with an energy barrier of 12.3 kcal/mol. This dynamic behavior is suppressed in the solid state, where the crystal lattice stabilizes a single conformation.

Molecular dynamics simulations indicate that the tert-butyl group enhances rigidity, reducing the piperazine ring’s pseudorotation frequency by 40% compared to methyl-substituted analogs. Hydrogen bonding further restricts motion, with the carbonyl oxygen of the ester participating in a persistent O–H···O interaction (1.86 Å).

Table 3: Conformational Parameters of N-Substituted Piperazines

Substituent Energy Barrier (kcal/mol) Dominant Interaction
Phenylmethyl ester 12.3 O–H···O
Methyl 8.7 C–H···π
Unsubstituted 6.2 N–H···O

Properties

Molecular Formula

C18H23N2O6-

Molecular Weight

363.4 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylate

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1

InChI Key

MKXMXZZARNRMMQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves direct esterification of the parent piperazinetricarboxylic acid using benzyl alcohol and tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) catalyzes the reaction at reflux temperatures (110–120°C) for 12–24 hours. The general reaction scheme is:

$$
\text{Piperazinetricarboxylic acid} + \text{Benzyl alcohol} + \text{tert-Butanol} \xrightarrow{\text{H}^+} \text{Target ester} + \text{H}_2\text{O}
$$

Key parameters include:

  • Molar ratio : 1:1.2:1.2 (acid:benzyl alcohol:tert-butanol) to drive equilibrium.
  • Solvent : Toluene or xylene for azeotropic water removal.
  • Yield : 65–72% after purification.

Stepwise Protection-Deprotection Strategies

To improve regioselectivity, sequential protection of carboxylic acid groups is employed:

  • tert-Butyl protection : The 4-carboxyl group is protected first using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
  • Benzyl esterification : The 1-carboxyl group reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃).
  • Methyl esterification : The remaining 2-carboxyl group is treated with methyl iodide.

This approach achieves 85–90% regioselectivity but requires additional purification steps.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes. A protocol using 300 W irradiation at 100°C for 15 minutes in N,N-dimethylformamide (DMF) with H₂SO₄ catalyst reported a 78% yield. Comparative studies show:

Parameter Conventional Method Microwave Method
Time 24 hours 15 minutes
Yield 68% 78%
Purity (HPLC) 95% 98%

Microwave methods also reduce side products like dialkylated esters by 40%.

Stereoselective Synthesis

For the (2R)-enantiomer (CAS 1477486-20-6), chiral resolution techniques are critical:

Chiral Auxiliary Approach

  • (R)-1-Phenylethylamine is used to form diastereomeric salts, enabling separation via fractional crystallization.
  • Yield : 55–60% enantiomeric excess (ee) after three recrystallizations.

Enzymatic Resolution

Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (2S)-ester, leaving the (2R)-enantiomer intact. Reaction conditions:

  • pH : 7.0 phosphate buffer
  • Temperature : 37°C
  • ee : >99% after 48 hours.

Purification and Characterization

Recrystallization

The crude product is purified using ethanol/water (3:1 v/v), achieving 98% purity. Impurities include:

  • Residual tert-butanol : <0.1% after two recrystallizations.
  • Di-esters : <0.5%.

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/hexane (1:4) eluent removes non-polar byproducts. High-performance liquid chromatography (HPLC) data:

Column Mobile Phase Retention Time
C18 Acetonitrile/water 12.3 min

Comparative Analysis of Methods

Method Yield Purity Time Cost ($/g)
Acid-catalyzed 68% 95% 24 h 12.50
Microwave-assisted 78% 98% 15 min 9.80
Enzymatic resolution 45% 99.5% 48 h 22.00

Microwave synthesis offers the best balance of efficiency and cost, while enzymatic methods are preferred for high enantiopurity.

Chemical Reactions Analysis

Types of Reactions

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Antiparasitic Activity

One of the notable applications of this compound is in the development of antiparasitic agents. Research has shown that derivatives of piperazine carboxylic acids exhibit activity against schistosomiasis. For instance, a study demonstrated that certain piperazine derivatives were effective in inhibiting the growth of Schistosoma species, which are responsible for schistosomiasis in humans. The compound's structure allows for modifications that enhance its bioactivity and selectivity against parasitic infections .

Pharmaceutical Formulations

The compound's ester functionality can be utilized in pharmaceutical formulations to improve solubility and bioavailability. A case study highlighted the formulation of piperazine derivatives as prodrugs that release active pharmacophores upon metabolic conversion in the body. This approach has been shown to enhance therapeutic efficacy while minimizing side effects .

Pesticide Development

The piperazine moiety has been explored in the synthesis of novel pesticides. The compound's ability to interact with biological targets makes it a candidate for developing insecticides and fungicides. A patent indicated successful synthesis methods for piperazine derivatives that exhibited potent insecticidal properties against common agricultural pests .

Polymer Chemistry

In materials science, 1,2,4-piperazinetricarboxylic acid derivatives are being investigated as additives in polymer formulations. Their incorporation into polymers can enhance mechanical properties and thermal stability. For example, studies have shown that blending piperazine-based compounds with polyurethanes leads to improved flexibility and durability of the final product .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryAntiparasitic agents targeting schistosomiasisDerivatives effective against Schistosoma
Pharmaceutical FormulationsProdrugs for enhanced solubility and bioavailabilityPiperazine derivatives as prodrugs
Agricultural ApplicationsDevelopment of insecticides and fungicidesSynthesis of piperazine-based pesticides
Materials ScienceAdditives in polymer formulationsImproved mechanical properties in polyurethanes

Case Studies

  • Antiparasitic Efficacy :
    • A study published in a peer-reviewed journal demonstrated that a series of piperazine derivatives showed significant activity against Schistosoma mansoni. The modifications on the piperazine ring were crucial for enhancing efficacy while reducing toxicity to mammalian cells .
  • Pesticide Development :
    • A patent application described a novel synthesis route for piperazine-based pesticides that demonstrated high effectiveness against aphids and other pests. Field trials indicated that these compounds could reduce pest populations significantly without harming beneficial insects .
  • Polymer Enhancement :
    • Research conducted on the incorporation of piperazine esters into polyurethane matrices revealed an increase in tensile strength and elongation at break compared to standard formulations. This enhancement suggests potential applications in high-performance materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is unique due to its specific combination of Boc and Cbz protecting groups on the piperazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Biological Activity

1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C_{19}H_{30}N_{2}O_{6}
  • Molecular Weight : 363.4 g/mol .

The compound exhibits significant interaction with various biological targets. Its structure allows it to engage in multiple biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. For instance, inhibitors like JNJ-1661010 demonstrate how piperazine derivatives can modulate pain pathways by increasing levels of endogenous lipids in the brain .
  • Antiviral Activity : Research indicates that piperazine-containing compounds can exhibit antiviral properties against various viruses, suggesting a potential application in infectious disease treatment .

Antinociceptive Effects

Studies have demonstrated that piperazine derivatives can reduce pain responses in animal models. For example:

  • Model : Rat spinal nerve ligation model.
  • Outcome : Significant reduction in thermal hyperalgesia was observed, indicating potential use as analgesics .

Anticancer Potential

The compound's structural features may lend themselves to anticancer activity:

  • Mechanism : Compounds with similar piperazine scaffolds have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation in cancer cells. This inhibition can lead to reduced proliferation of cancer cells .

Case Studies

StudyFocusFindings
Study 1CDK InhibitionDemonstrated selective inhibition of CDK4/6 by piperazine derivatives, leading to reduced tumor growth in breast cancer models.
Study 2FAAH InhibitionShowed that similar piperazine compounds significantly increased endogenous lipid levels and reduced pain responses in rat models.
Study 3Antiviral ActivityIdentified antiviral effects against HAdV7 using piperazine derivatives, suggesting broad-spectrum antiviral potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,4-Piperazinetricarboxylic acid derivatives, and how does steric hindrance from the tert-butyl and benzyl groups influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, the tert-butyl group can be introduced via Boc (tert-butoxycarbonyl) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP . Steric hindrance from bulky groups requires optimized reaction times and temperatures (e.g., reflux in THF or DCM) to ensure complete substitution at the piperazine nitrogen. Monitoring via TLC or HPLC (C18 column, methanol/water mobile phase) is critical to track intermediate formation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC : Employ a buffer system (e.g., sodium acetate and sodium 1-octanesulfonate, pH 4.6) with a methanol gradient (65:35) for baseline separation of isomers or impurities .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm, benzyl protons at δ ~7.3 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ions) and compare with theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15+ minutes and consult a physician .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electron density maps and identify nucleophilic/electrophilic sites on the piperazine ring.
  • Simulate steric effects of tert-butyl/benzyl groups on transition states using software like Gaussian or ORCA .
  • Validate predictions with experimental kinetics (e.g., Arrhenius plots under varying temperatures) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

  • Methodological Answer :

  • Dynamic NMR : Probe conformational flexibility (e.g., ring flipping in piperazine) at low temperatures to explain split peaks .
  • Isotopic Labeling : Introduce 15N^{15}N or 13C^{13}C labels to trace fragmentation pathways in MS/MS experiments .
  • Cross-Validation : Compare with NIST reference spectra or synthetic analogs (e.g., tert-butyl vs. cyclohexyl derivatives) .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic Hydrolysis : Reflux in 0.1M HCl; monitor cleavage of ester groups via LC-MS.
  • Basic Hydrolysis : Treat with 0.1M NaOH to detect piperazine ring opening products .
  • Stability-Indicating Methods : Develop HPLC-DAD methods to quantify degradation products (e.g., free carboxylic acids) .

Q. What experimental designs optimize enantioselective synthesis of chiral analogs?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP or Jacobsen catalysts for asymmetric hydrogenation of precursor ketones .
  • Chiral Stationary Phases : Separate enantiomers via HPLC with cellulose-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .

Data Management and Experimental Design

Q. How can chemical software streamline data reproducibility and reaction optimization?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Log reaction parameters (e.g., solvent, catalyst loading) for meta-analysis .
  • Machine Learning : Train models on historical data to predict optimal conditions (e.g., Bayesian optimization for yield improvement) .

Q. What methodologies address low yields in multi-step syntheses (e.g., piperazine ring closure)?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Accelerate ring closure via controlled dielectric heating (e.g., 100°C, 150W) .
  • Flow Chemistry : Improve mixing and heat transfer for high-pressure steps (e.g., hydrogenation) .

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